Molecular Weight and Predicted Lipophilicity Shift Relative to the Non‑Halogenated Parent Scaffold
The target compound exhibits a molecular weight of 341.20 g·mol⁻¹ and a consensus predicted cLogP of approximately 4.1, compared to 262.30 g·mol⁻¹ and a cLogP of approximately 3.2 for the non‑brominated parent 2‑benzyl‑6‑phenylpyridazin‑3(2H)‑one . The +78.9 Da mass increase and +0.9 log‑unit lipophilicity shift place the compound in a distinct drug‑likeness window, offering improved passive membrane permeation potential while remaining within the typical oral bioavailability space.
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 341.20 g·mol⁻¹; cLogP ≈ 4.1 (consensus prediction) |
| Comparator Or Baseline | 2‑Benzyl‑6‑phenylpyridazin‑3(2H)‑one: MW = 262.30 g·mol⁻¹; cLogP ≈ 3.2 (consensus prediction) |
| Quantified Difference | ΔMW = +78.9 g·mol⁻¹; ΔcLogP ≈ +0.9 log units |
| Conditions | Predicted values derived from ACD/Labs Percepta and Molinspiration consensus models. Experimental logP values have not been reported for either compound. |
Why This Matters
Procurement for fragment‑ or lead‑like screening libraries should consider this cLogP offset; the target compound populates a lipophilicity range that balances membrane permeability with reduced promiscuity risk.
